

# Molecular structure and properties of 6-Methoxy-2-methylquinolin-4-amine

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## Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371

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## An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Methoxy-2-methylquinolin-4-amine. While extensive experimental data for this specific compound is limited in publicly available literature, this guide consolidates existing knowledge and offers context through data on related compounds to support further research and drug discovery efforts.

## Molecular Structure and Properties

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine featuring a quinoline core substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.<sup>[1][2]</sup>

## Chemical and Physical Properties

The key chemical identifiers and physical properties of 6-Methoxy-2-methylquinolin-4-amine are summarized in the table below.

Property	Value	Source
CAS Number	104217-23-4	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	188.23 g/mol	[1][2][3]
IUPAC Name	6-methoxy-2-methylquinolin-4-amine	[2]
Melting Point	211-213 °C	[1]
Boiling Point (Predicted)	366.0 ± 37.0 °C	[1]
Appearance	Solid	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for 6-Methoxy-2-methylquinolin-4-amine is not readily available in the reviewed literature.[1][3] However, predicted data based on the analysis of closely related compounds can guide the structural elucidation and characterization of this molecule.[2][3]

### Predicted <sup>1</sup>H NMR Spectral Data[2]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.4 - 2.6	Singlet	C2-CH <sub>3</sub>
~3.8 - 4.0	Singlet	C6-OCH <sub>3</sub>
~5.0 - 6.0	Broad Singlet	C4-NH <sub>2</sub>

| ~6.5 - 7.8 | Multiplet | Aromatic Protons (H3, H5, H7, H8) |

### Predicted <sup>13</sup>C NMR Spectral Data[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
~20 - 25	C2-CH <sub>3</sub>
~55 - 57	C6-OCH <sub>3</sub>
~100 - 160	Aromatic Carbons
~150 - 160	C4 (C-NH <sub>2</sub> )

| ~155 - 165 | C6 (C-OCH<sub>3</sub>) |

Expected Mass Spectrometry Data[2]

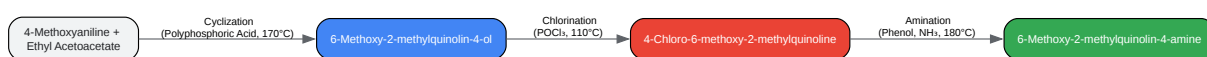
m/z Value	Ion Type
188.09	[M] <sup>+</sup>

| 189.10 | [M+H]<sup>+</sup> |

Expected Infrared (IR) Spectroscopy Data[3] The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amine group, C-H stretches for aromatic and aliphatic protons, C=C and C=N stretching within the quinoline ring, and C-O stretching of the methoxy group.[3]

## Synthesis and Experimental Protocols

The synthesis of 6-Methoxy-2-methylquinolin-4-amine can be accomplished through a multi-step process commencing with 4-methoxyaniline.[1] The general synthetic strategy involves a Conrad-Limpach synthesis of the quinoline core, followed by chlorination and amination.[4]



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*Synthesis workflow for 6-Methoxy-2-methylquinolin-4-amine.*

## Experimental Protocol for Synthesis

### Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol[1][4]

- In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline (p-anisidine) and ethyl acetoacetate.
- Add polyphosphoric acid dropwise while stirring.
- Heat the mixture to 170°C and maintain for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, pour the reaction mixture into ice water and stir for 1 hour.
- Filter the resulting precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol.

### Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline[4][5]

- Suspend 6-Methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) in a round-bottom flask.
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Carefully pour the mixture onto crushed ice with vigorous stirring.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-6-methoxy-2-methylquinoline.

### Step 3: Synthesis of 6-Methoxy-2-methylquinolin-4-amine[1][4][5]

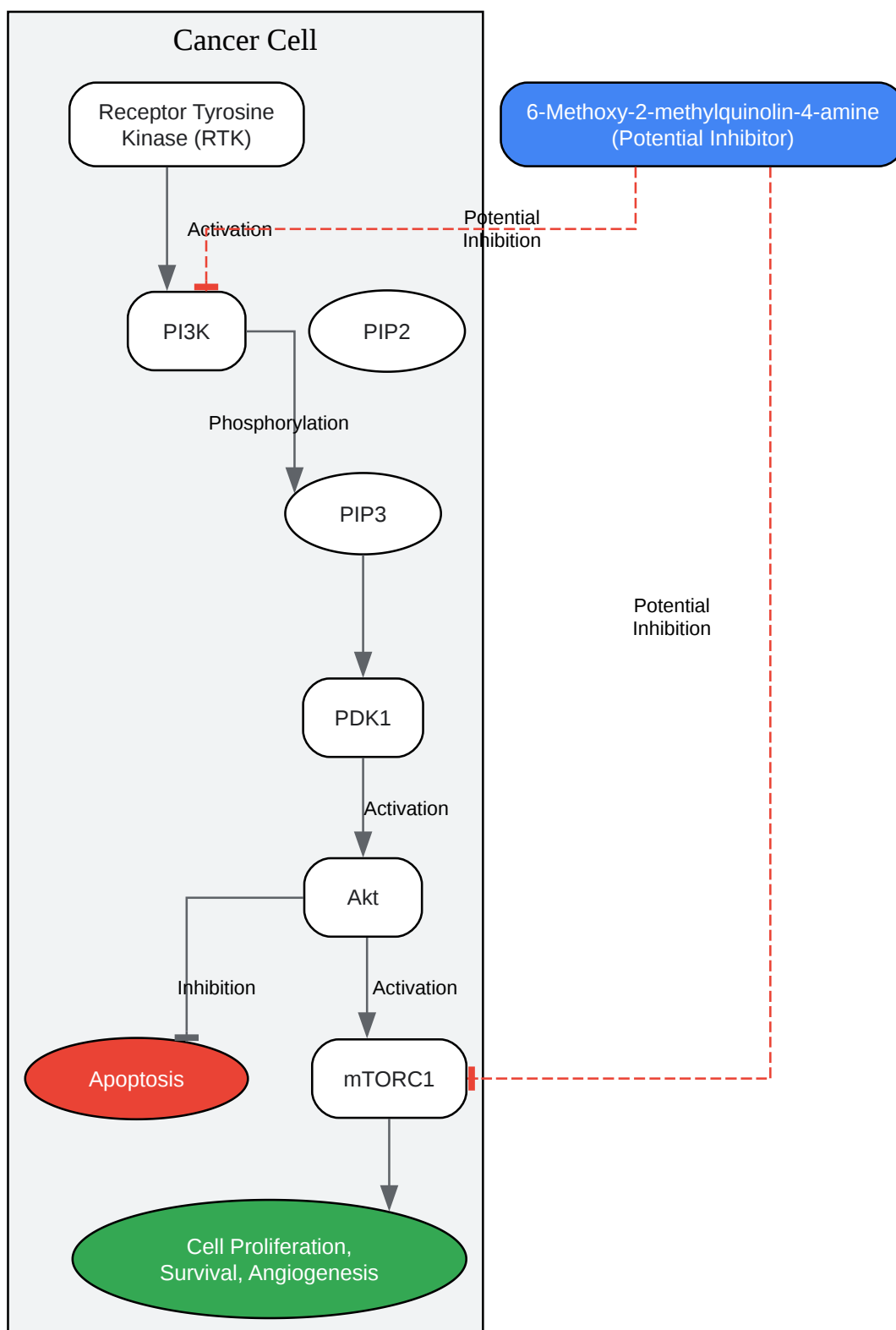
- In a sealed pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline and phenol.

- Heat the mixture to 180°C for 1 hour.
- Cool the vessel, then introduce ammonia (either as a gas or a concentrated solution).
- Seal the vessel again and heat to 180°C for 5 hours.
- After cooling, add water and make the solution alkaline with sodium hydroxide.
- The product will precipitate out of the solution. Collect the precipitate by filtration and purify by recrystallization or column chromatography.

## Biological Activity and Potential Signaling Pathways

The specific biological activities of 6-Methoxy-2-methylquinolin-4-amine have not been extensively reported.<sup>[1]</sup> However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting anticancer, antitubercular, antifungal, and antiviral properties.<sup>[1][2]</sup>

Derivatives of quinoline have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance.<sup>[1][2][6]</sup> Additionally, related 6-methoxy-2-arylquinoline analogs have been evaluated as inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer cells.<sup>[4][7]</sup>

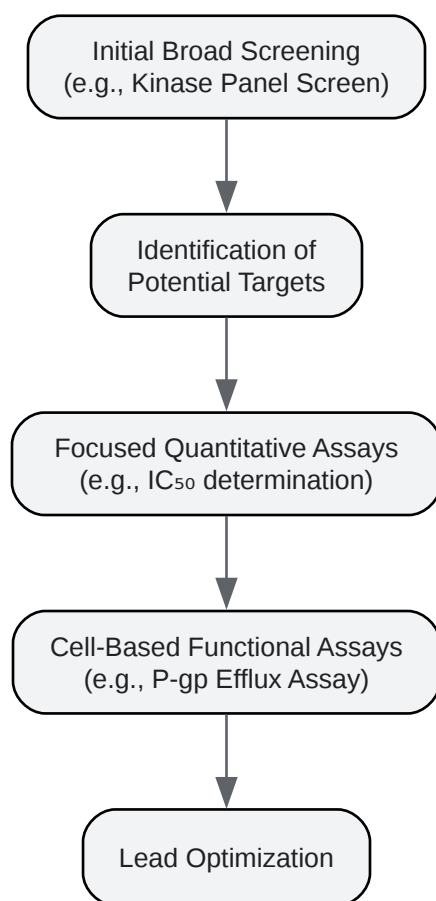


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*Potential interaction with the PI3K/Akt/mTOR signaling pathway.*

## Proposed Experimental Workflow for Selectivity Profiling

To determine the biological target selectivity of 6-Methoxy-2-methylquinolin-4-amine, a systematic experimental approach is recommended.<sup>[7]</sup>



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*Tiered experimental workflow for selectivity determination.*

### Protocol for P-glycoprotein (P-gp) Inhibition Assay<sup>[7]</sup>

This cell-based assay is designed to evaluate the effect of the compound on P-gp function.

- Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line.

- **Compound Treatment:** Pre-incubate the cells with various concentrations of 6-Methoxy-2-methylquinolin-4-amine. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and untreated cells as a negative control.
- **Substrate Loading:** Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cells and incubate to allow for cellular uptake.
- **Efflux Measurement:** After the loading period, wash the cells and measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.
- **Data Analysis:** An increase in intracellular fluorescence in the presence of the test compound, compared to the negative control, indicates P-gp inhibition. Quantify the inhibitory effect by comparing the fluorescence retention to that of the controls.

## Safety Information

As with any research chemical, 6-Methoxy-2-methylquinolin-4-amine should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[1]</sup>

## Conclusion

6-Methoxy-2-methylquinolin-4-amine is a quinoline derivative with the potential for further investigation in drug discovery, given the known bioactivities of the quinoline scaffold.<sup>[1]</sup> This guide provides the currently available information on its chemical properties, a detailed synthesis protocol, and potential biological targets. Further research is necessary to fully characterize its spectroscopic properties and to explore its pharmacological potential.

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## References

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